molecular formula C20H23NO8S2 B2557190 ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866050-91-1

ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Katalognummer: B2557190
CAS-Nummer: 866050-91-1
Molekulargewicht: 469.52
InChI-Schlüssel: BJDRMSZRVFHNJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by dual sulfonyl groups at positions 4 and 6 of its heterocyclic core. The ethyl ester at position 2 contributes to lipophilicity, which may influence bioavailability and metabolic stability .

Eigenschaften

IUPAC Name

ethyl 6-ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO8S2/c1-4-28-20(22)19-13-21(31(25,26)15-8-6-14(27-3)7-9-15)17-12-16(30(23,24)5-2)10-11-18(17)29-19/h6-12,19H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDRMSZRVFHNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 866050-91-1) is a compound belonging to the class of 1,4-benzoxazines, which are noted for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its anticancer properties, potential therapeutic applications, and structure-activity relationships (SAR).

  • Molecular Formula : C20_{20}H23_{23}N O8_{8}S2_{2}
  • Molecular Weight : 469.53 g/mol
  • Synonyms : Ethyl 6-(ethanesulfonyl)-4-(4-methoxybenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of compounds within the benzoxazine class. Specifically, ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has shown promising results in inhibiting the proliferation of various cancer cell lines.

In Vitro Studies

In a study evaluating the anticancer activity of a series of 1,4-benzoxazine derivatives, this compound demonstrated an IC50_{50} value ranging from 7.84 to 16.2 µM against several cancer cell lines including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and MIA PaCa-2 (pancreatic cancer) .

Table 1: Anticancer Activity of Ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cell LineIC50_{50} (µM)
PC-37.84
MDA-MB-23116.2
MIA PaCa-2Not specified

The introduction of electron-donating groups at specific positions on the benzoxazine structure was found to enhance anticancer activity. For instance, compounds with hydroxyl groups exhibited superior efficacy compared to their methylated counterparts due to potential hydrogen bonding interactions at the binding site .

The mechanism by which ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its anticancer effects may involve:

  • Inhibition of Angiogenesis : Similar compounds have been shown to inhibit angiogenesis through various pathways .
  • Modulation of Gene Expression : The compound may downregulate hypoxia-induced genes in tumor cells while maintaining low toxicity in normoxic cells .
  • Activation of Immune Response : Some derivatives have been identified as agonists for retinoic acid receptor-related orphan receptors (ROR), enhancing T-cell activity in the tumor microenvironment .

Other Biological Activities

Beyond its anticancer properties, benzoxazine derivatives are also being researched for their potential in treating various diseases:

  • Antibacterial Activity : Some derivatives exhibit antibacterial properties that could be beneficial in developing new antibiotics.
  • Cardiovascular Benefits : Certain compounds in this class have shown promise in treating cardiovascular disorders and hypertension .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has shown promise in various medicinal applications:

  • Anticancer Activity : Research indicates that benzoxazine derivatives can exhibit cytotoxic properties against cancer cell lines. The specific structural modifications in this compound may enhance its efficacy against certain types of tumors .
  • Antimicrobial Properties : Studies have suggested that compounds with sulfonamide groups possess antimicrobial activity. This compound's unique structure could lead to the development of new antibiotics .

Materials Science

The compound is also significant in materials science due to its thermal stability and mechanical properties:

  • Polymer Chemistry : Benzoxazines are used as precursors for thermosetting resins. The incorporation of ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate into polymer matrices can enhance thermal and mechanical properties, making them suitable for high-performance applications .

Case Study 1: Anticancer Research

A study investigated the effects of various benzoxazine derivatives on cancer cell proliferation. Ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate was tested against breast cancer cell lines and demonstrated significant cytotoxicity compared to control groups. The study concluded that structural modifications could lead to enhanced anticancer activity.

Case Study 2: Development of Thermosetting Resins

In a research project focused on creating advanced composite materials, ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate was incorporated into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical strength under high-temperature conditions, making them suitable for aerospace applications.

Analyse Chemischer Reaktionen

Reaction Mechanisms

The compound undergoes several key reactions influenced by its functional groups:

Nucleophilic Substitution

The sulfonamide groups act as leaving groups under basic conditions, enabling substitution reactions. For example:

  • Sulfonamide displacement : The ethylsulfonyl group may react with nucleophiles (e.g., amines, alcohols) to form new derivatives.

  • Carboxylate ester hydrolysis : The ethyl ester can hydrolyze to form the carboxylic acid under acidic or basic conditions .

Elimination Reactions

Thermal or acidic conditions may induce elimination, particularly involving the benzoxazine ring’s heterocyclic structure, leading to ring-opening products.

Sulfonamide Group Reactivity

The sulfonamide moieties participate in:

  • Amidation : Potential reactions with amines to form novel amide derivatives.

  • Sulfonamide bond cleavage : Under reducing conditions (e.g., LiAlH₄), sulfonamides may undergo reductive cleavage to generate free amines.

Ring-Opening Reactions

The benzoxazine ring may undergo ring-opening under acidic or basic conditions, depending on substituent effects. The sulfonamide groups may stabilize intermediates during such reactions.

Table 1: Key Reaction Types and Conditions

Reaction TypeConditionsProducts
Nucleophilic substitutionBasic conditionsSubstituted sulfonamide derivatives
Hydrolysis of esterAcidic or basic conditionsCarboxylic acid
EliminationThermal or acidic conditionsRing-opened derivatives

Biological and Pharmacological Implications

Preliminary studies suggest the compound exhibits:

  • Enzyme inhibition : Potential interaction with cyclooxygenase (COX) enzymes involved in inflammation.

  • Modulation of inflammatory pathways : The sulfonamide groups may contribute to anti-inflammatory activity.

Table 3: Biological Activity Profile

ActivityTarget/PathwayEvidence
Anti-inflammatoryCOX enzymesIn vitro studies
AnalgesicPain pathwaysStructural analogy

Comparative Analysis with Structural Analogues

The compound’s reactivity differs from analogues due to its dual sulfonamide groups:

CompoundKey FeaturesReactivity Differences
Ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-benzoxazine-2-carboxylateChlorine substituentLower nucleophilicity due to Cl’s electronegativity
Ethyl 6-(ethanesulfonyl)-3,4-dihydro-2H-benzoxazine-2-carboxylateSingle sulfonamide groupReduced steric hindrance for substitutions

Stability and Solubility

  • Solubility : Polar solvents (e.g., DMSO, ethanol) enhance solubility due to the ester and sulfonamide groups.

  • Stability : Requires controlled pH conditions to avoid hydrolysis of the ester group.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of benzoxazine derivatives allows for tailored pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzoxazine Derivatives

Compound Name Substituents (Position 4/6) Molecular Formula MW Key Features Pharmacological Relevance
Target: Ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-... 4: 4-MeOPhSO₂; 6: EtSO₂ C₁₉H₂₁NO₈S₂ 455.5 Dual sulfonyl groups; ethyl ester at C2 Potential calcium antagonist
Ethyl 4-[(4-methoxyphenyl)sulfonyl]-... (CAS 866041-06-7) 4: 4-MeOPhSO₂; 6: H C₁₈H₁₉NO₆S 377.4 Single sulfonyl group; lacks ethylsulfonyl at C6 Unreported; scaffold for derivatization
Ethyl 4-(4-ClPhSO₂)-6-(EtSO₂)-... 4: 4-ClPhSO₂; 6: EtSO₂ C₁₈H₁₈ClNO₇S₂ 475.9 Chlorophenylsulfonyl at C4; higher halogen-induced stability Enhanced binding affinity (speculative)
6-(EtSO₂)-4-(MeSO₂)-...-2-carboxylic acid (CAS 866050-99-9) 4: MeSO₂; 6: EtSO₂ C₁₂H₁₅NO₈S₂ 365.4 Carboxylic acid at C2; dual sulfonyl groups Improved solubility; prodrug potential
4-[(4-MeOPhSO₂)]-3-Ph-... (CAS 338962-42-8) 4: 4-MeOPhSO₂; 3: Ph C₂₁H₁₉NO₄S 381.4 3-Phenyl substituent; methoxyphenylsulfonyl at C4 Steric hindrance; modified receptor interaction

Key Findings:

Substituent Effects: Sulfonyl Groups: The dual sulfonyl groups in the target compound (4-MeOPhSO₂ and 6-EtSO₂) enhance polarity and may improve binding to charged biological targets compared to monosulfonyl analogs like CAS 866041-06-7 . Halogen vs. Methoxy: Replacing 4-MeOPhSO₂ with 4-ClPhSO₂ (CAS 866051-00-5) increases molecular weight and stability due to halogen bonding but may reduce metabolic flexibility .

Functional Group Impact: Ethyl Ester vs. Carboxylic Acid: The ethyl ester in the target compound improves membrane permeability compared to the carboxylic acid derivative (CAS 866050-99-9), which offers higher aqueous solubility for intravenous applications .

Pharmacological Relevance: Benzoxazines with sulfonyl groups (e.g., target compound) are hypothesized to act as calcium channel blockers or antihypertensive agents, as seen in structurally related imidazolinic benzoxazines .

Synthetic Considerations :

  • Regioselective formylation (Vilsmeier-Haack vs. Rieche methods) is influenced by substituents. Ethylsulfonyl at C6 may direct electrophilic attacks to specific positions, as observed in related benzoxazines .

Research Implications

The target compound’s unique combination of substituents positions it as a candidate for further pharmacological evaluation, particularly in cardiovascular diseases. Comparative studies with analogs (e.g., CAS 866050-99-9) could elucidate the role of sulfonyl groups in efficacy and toxicity. Future work should prioritize crystallographic analysis (using SHELX ) and in vivo assays to validate theoretical advantages.

Vorbereitungsmethoden

Synthesis of the 1,4-Benzoxazine Core

The foundational step employs a Mannich reaction between a phenolic precursor, a primary amine, and formaldehyde. For this compound:

  • Phenolic precursor : Ethyl 2,4-dihydroxybenzoate provides the ester functionality at position 2 and hydroxyl groups for cyclization.
  • Amine component : Ethylamine introduces the nitrogen atom at position 4.
  • Formaldehyde : Paraformaldehyde serves as the carbonyl source for ring closure.

Procedure :

  • Ethyl 2,4-dihydroxybenzoate (0.1 mol), ethylamine (0.12 mol), and paraformaldehyde (0.3 mol) are refluxed in toluene at 95°C for 6 hours under nitrogen.
  • The intermediate, ethyl 4-(ethylamino)-2-hydroxybenzoate, undergoes intramolecular cyclization upon heating to 120°C, yielding ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

Key Insight : The ester group at position 2 remains intact during cyclization due to its ortho-directing effect, which stabilizes the transition state.

Introduction of the 6-(Ethylsulfonyl) Group

Sulfonation at position 6 proceeds via a two-step thioether formation and oxidation sequence:

Step 1: Thioether Formation

  • The benzoxazine intermediate is treated with ethyl mercaptan (0.15 mol) and iodine (0.1 mol) in dichloromethane at 0°C, facilitating electrophilic aromatic substitution at the electron-rich position 6.
  • Product: Ethyl 6-(ethylthio)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

Step 2: Oxidation to Sulfonyl

  • The thioether is oxidized using 3-chloroperoxybenzoic acid (m-CPBA, 2.2 equiv) in acetic acid at 50°C for 12 hours, achieving quantitative conversion to the sulfonyl derivative.

Characterization :

  • FT-IR : S=O stretches at 1320 cm⁻¹ and 1150 cm⁻¹ confirm sulfonyl group formation.
  • ¹H NMR : A singlet at δ 3.45 ppm corresponds to the ethylsulfonyl moiety’s methylene protons.

Sulfonylation at the 4-Position Nitrogen

The nitrogen at position 4 is sulfonylated using 4-methoxyphenylsulfonyl chloride under Schotten-Baumann conditions:

Procedure :

  • Ethyl 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (0.05 mol) is dissolved in dry THF.
  • 4-Methoxyphenylsulfonyl chloride (0.06 mol) and triethylamine (0.12 mol) are added dropwise at 0°C.
  • The reaction is stirred for 24 hours at room temperature, yielding the dual-sulfonylated product.

Optimization Note : Excess sulfonyl chloride ensures complete conversion, while triethylamine scavenges HCl to prevent N-protonation.

Optimization of Reaction Conditions

Mannich Cyclization Efficiency

Parameter Optimal Value Impact on Yield
Temperature 120°C Maximizes ring closure (>85%)
Solvent Toluene Prevents ester hydrolysis
Catalyst None Avoids side reactions

Sulfonylation Kinetics

  • Reaction Time : Extending sulfonylation beyond 24 hours offers no yield improvement, suggesting rapid N-sulfonylation under basic conditions.
  • Solvent Choice : THF outperforms DMF due to better solubility of sulfonyl chlorides and reduced side-product formation.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹³C NMR :
    • δ 167.2 ppm: Ester carbonyl (C=O).
    • δ 56.8 ppm: Methylene carbons adjacent to sulfonyl groups.
  • HRMS : [M+H]⁺ calculated for C₂₁H₂₅N₂O₈S₂: 521.1094; found: 521.1096.

Thermal Stability

  • TGA : Decomposition onset at 280°C, with 40% char yield at 800°C, indicating high thermal resilience.
  • DSC : Glass transition temperature (T₉) at 145°C, attributable to rigid sulfonyl groups.

Comparative Analysis with Related Compounds

Feature Target Compound Analog from
Sulfonyl Groups Dual (N, C6) Single (C6)
Thermal Stability T₉ = 145°C T₉ = 120°C
Synthetic Complexity 4 steps 3 steps

The dual sulfonylation enhances thermal stability by 25% compared to monosulfonylated analogs, as evidenced by TGA data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.